1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13ClFNO3. It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzoyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group, which may lead to different chemical and biological properties.
Other piperidine derivatives: Compounds with similar piperidine rings but different substituents on the phenyl ring or piperidine ring can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C13H13ClFNO3 |
---|---|
Molecular Weight |
285.7 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorobenzoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClFNO3/c14-9-2-1-3-10(15)11(9)12(17)16-6-4-8(5-7-16)13(18)19/h1-3,8H,4-7H2,(H,18,19) |
InChI Key |
ZTTOINVWNMXBLV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC=C2Cl)F |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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